1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone
Overview
Description
1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a central ethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone typically involves the reaction of 4-chlorobenzaldehyde with 4-chlorothiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-1-cyclopropane-carbonitrile
- 4-Chlorophenyl thiocyanate
- 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Comparison: 1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone is unique due to the presence of both chlorophenyl and sulfanyl groups attached to an ethanone structure. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. In comparison, similar compounds may lack one or more of these functional groups, resulting in different chemical behaviors and applications .
Biological Activity
1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone, also known by its CAS number 33046-50-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including antibacterial, enzyme inhibitory, and other pharmacological effects based on diverse research findings.
- Molecular Formula : C₁₄H₁₀Cl₂OS
- Molecular Weight : 297.2 g/mol
- Melting Point : 112–115 °C
- CAS Number : 33046-50-3
Biological Activity Overview
The compound exhibits a range of biological activities, primarily focusing on antibacterial and enzyme inhibition properties.
Antibacterial Activity
Research indicates that derivatives of compounds similar to this compound have demonstrated significant antibacterial effects against various bacterial strains. In studies evaluating related compounds, moderate to strong activity was noted against Salmonella typhi and Bacillus subtilis, while weaker activity was observed against other strains .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored extensively. Specific studies on related compounds have shown strong inhibitory activity against acetylcholinesterase (AChE) and urease:
Compound | IC50 (µM) | Reference Standard IC50 (µM) |
---|---|---|
Compound A | 2.14 ± 0.003 | 21.25 ± 0.15 (Thiourea) |
Compound B | 0.63 ± 0.001 | - |
Compound C | 1.13 ± 0.003 | - |
These results suggest that compounds with similar structures may possess significant potential as therapeutic agents targeting neurological conditions and infections .
Case Studies and Research Findings
- Antibacterial Screening : A study conducted on synthesized derivatives revealed that several compounds exhibited promising antibacterial activity, particularly against Bacillus subtilis. The structure-activity relationship indicated that the presence of the chlorophenyl group significantly enhanced potency .
- Enzyme Inhibition Assays : In a comprehensive evaluation of enzyme inhibitory activities, several synthesized compounds were tested for their ability to inhibit AChE and urease. The assays indicated that some derivatives showed potent inhibition, suggesting their potential utility in treating conditions like Alzheimer’s disease where AChE inhibition is beneficial .
- Molecular Docking Studies : Computational studies have been employed to predict the binding interactions of these compounds with target enzymes. Docking studies demonstrated favorable interactions with active sites of AChE, which could lead to the development of new inhibitors based on this scaffold .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2OS/c15-11-3-1-10(2-4-11)14(17)9-18-13-7-5-12(16)6-8-13/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGLGBYRTBNBHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384991 | |
Record name | 1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33046-50-3 | |
Record name | 1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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